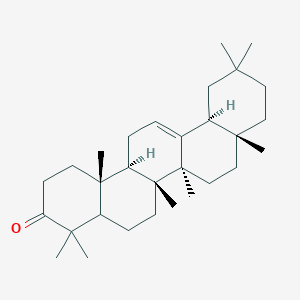

Olean-12-en-3-one

Übersicht

Beschreibung

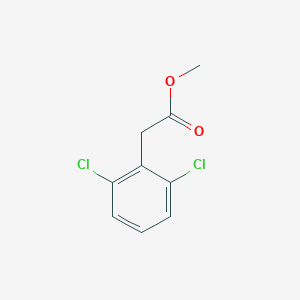

Olean-12-en-3-one, also known as Oleanolic acid, is a molecule with the molecular formula C30H48O . It is a secondary metabolite of plants found in various climatic zones and regions . This compound is highly attractive due to its diverse biological properties and possible use as intermediates in the synthesis of new pharmacologically promising substances .

Synthesis Analysis

The synthesis of Olean-12-en-3-one has been achieved through various methods. One such method involves the biotransformation of oleanane and ursane triterpenic acids . Another method involves the reduction of olean-12-en-3-one to β-amyrin .

Molecular Structure Analysis

The Olean-12-en-3-one molecule contains a total of 83 bonds. There are 35 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 5 six-membered ring(s), 4 ten-membered ring(s), and 1 ketone(s) (aliphatic) .

Physical And Chemical Properties Analysis

Olean-12-en-3-one has a molecular weight of 424.702 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 488.3±45.0 °C at 760 mmHg, and a flash point of 202.8±23.7 °C . The compound has a molar refractivity of 130.5±0.4 cm3, and a polar surface area of 17 Å2 .

Wissenschaftliche Forschungsanwendungen

Olean-12-en-3-one, also known as Oleanolic Acid, is a pentacyclic triterpenoid that is ubiquitously present in the plant kingdom . It has been receiving significant attention from the scientific community due to its biological activity against multiple diseases . Here are some of its applications:

-

Dyslipidemia, Diabetes, and Metabolic Syndrome Treatment

- Oleanolic acid might be effective against dyslipidemia, diabetes, and metabolic syndrome .

- It enhances insulin response, preserves the functionality and survival of β-cells, and protects against diabetes complications .

- The exact methods of application or experimental procedures vary depending on the specific context and are subject to ongoing research .

- The outcomes obtained include improved insulin response and protection against diabetes complications .

-

Antiviral and Anti-HIV Activity

-

Antibacterial and Antifungal Activity

-

Anticarcinogenic Activity

- Oleanolic acid has been proposed to have anticarcinogenic activities .

- It interferes in several stages of the development of different types of cancer .

- The methods of application or experimental procedures are subject to ongoing research .

- The outcomes obtained include potential anticarcinogenic effects .

-

Anti-inflammatory Activity

-

Hepatoprotective and Gastroprotective Activity

-

Hypolipidemic and Anti-Atherosclerotic Activity

-

Neuroprotective Activity

-

Antioxidant Activity

-

Immunomodulatory Activity

-

Cardioprotective Activity

-

Renoprotective Activity

Safety And Hazards

Eigenschaften

IUPAC Name |

(6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22?,23-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIFBMGUDSHTOU-GCNWHLNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)[C@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20980370 | |

| Record name | Olean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olean-12-en-3-one | |

CAS RN |

638-97-1 | |

| Record name | Olean-12-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.